Cas no 2301127-01-3 (2,6-Piperidinedione, 3-[1,3-dihydro-4-(3-hydroxy-1-propyn-1-yl)-1-oxo-2H-isoindol-2-yl]-)
![2,6-Piperidinedione, 3-[1,3-dihydro-4-(3-hydroxy-1-propyn-1-yl)-1-oxo-2H-isoindol-2-yl]- structure](https://www.kuujia.com/scimg/cas/2301127-01-3x500.png)
2,6-Piperidinedione, 3-[1,3-dihydro-4-(3-hydroxy-1-propyn-1-yl)-1-oxo-2H-isoindol-2-yl]- Chemical and Physical Properties
Names and Identifiers
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- 2,6-Piperidinedione, 3-[1,3-dihydro-4-(3-hydroxy-1-propyn-1-yl)-1-oxo-2H-isoindol-2-yl]-
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- Inchi: 1S/C16H14N2O4/c19-8-2-4-10-3-1-5-11-12(10)9-18(16(11)22)13-6-7-14(20)17-15(13)21/h1,3,5,13,19H,6-9H2,(H,17,20,21)
- InChI Key: OLNTVTXJXBYTOV-UHFFFAOYSA-N
- SMILES: N1C(=O)CCC(N2CC3=C(C2=O)C=CC=C3C#CCO)C1=O
2,6-Piperidinedione, 3-[1,3-dihydro-4-(3-hydroxy-1-propyn-1-yl)-1-oxo-2H-isoindol-2-yl]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Tenova Pharmaceuticals | T52413-50mg |
Phthalimidinoglutarimide-propargyl-OH |
2301127-01-3 | >= 95% | 50mg |
$290.0 | 2025-02-21 | |
Tenova Pharmaceuticals | T52413-100mg |
Phthalimidinoglutarimide-propargyl-OH |
2301127-01-3 | >= 95% | 100mg |
$490.0 | 2025-02-21 | |
Tenova Pharmaceuticals | T52413-25mg |
Phthalimidinoglutarimide-propargyl-OH |
2301127-01-3 | >= 95% | 25mg |
$190.0 | 2025-02-21 |
2,6-Piperidinedione, 3-[1,3-dihydro-4-(3-hydroxy-1-propyn-1-yl)-1-oxo-2H-isoindol-2-yl]- Related Literature
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
Additional information on 2,6-Piperidinedione, 3-[1,3-dihydro-4-(3-hydroxy-1-propyn-1-yl)-1-oxo-2H-isoindol-2-yl]-
Introduction to 2,6-Piperidinedione, 3-[1,3-dihydro-4-(3-hydroxy-1-propyn-1-yl)-1-oxo-2H-isoindol-2-yl] and Its Significance in Modern Chemical Biology
2,6-Piperidinedione, 3-[1,3-dihydro-4-(3-hydroxy-1-propyn-1-yl)-1-oxo-2H-isoindol-2-yl], identified by the CAS number 2301127-01-3, represents a compound of considerable interest in the realm of chemical biology and pharmaceutical research. This intricate molecular structure combines elements of heterocyclic chemistry with functional groups that suggest a broad spectrum of potential biological activities. The compound's unique architecture, featuring a piperidine ring interwoven with an isoindole moiety and an alkyne substituent, positions it as a promising candidate for further exploration in drug discovery and molecular medicine.
The significance of such compounds in contemporary research is underscored by their ability to mimic or interact with biological targets in novel ways. The presence of multiple reactive sites—such as the hydroxyl group and the oxo group—provides a rich foundation for chemical modification and derivatization. These features are particularly relevant in the context of developing small-molecule inhibitors or modulators that can interact with specific enzymes or receptors.
In recent years, there has been growing interest in isoindole derivatives due to their demonstrated efficacy in various biological assays. Isoindoles, characterized by their fused benzene and pyrrole rings, are known for their structural versatility and functional adaptability. The incorporation of an isoindole ring into the CAS no2301127-01-3 molecule enhances its potential to engage with biological systems, particularly in the inhibition of kinases and other enzyme families involved in signal transduction pathways.
The alkyne substituent at the 4-position of the isoindole ring is another critical feature that warrants attention. Alkynes are versatile functional groups that can participate in a wide range of chemical reactions, including cycloadditions and metal-catalyzed couplings. This reactivity makes 2,6-Piperidinedione, 3-[1,3-dihydro-4-(3-hydroxy-1-propyn-1-yl)-1-oxo-2H-isoindol-2-yl] a valuable scaffold for designing molecules with tailored properties. For instance, it could be used to construct libraries of compounds for high-throughput screening (HTS) to identify novel bioactive entities.
One of the most compelling aspects of this compound is its potential application in addressing unmet medical needs. The integration of different pharmacophoric elements into a single molecule can lead to synergistic effects that enhance therapeutic efficacy while minimizing side effects. In particular, the combination of a piperidine core with an isoindole moiety has been observed to improve solubility and bioavailability—key factors in drug development.
The hydroxyl group at the propynyl substituent introduces another layer of complexity that could be exploited for selective interactions with biological targets. Hydroxyl groups are known to participate in hydrogen bonding, which is crucial for stabilizing protein-ligand interactions. This feature makes CAS no2301127-01-3 a promising candidate for designing molecules that can bind tightly to specific protein domains or enzymes.
Recent advances in computational chemistry have also highlighted the importance of molecular modeling in understanding the behavior of such complex compounds. By leveraging techniques such as molecular dynamics (MD) simulations and quantum mechanical calculations, researchers can predict how 2,6-Piperidinedione, 3-[1,3-dihydro-4-(3-hydroxy-1-propyn-1-yl)-1-oxo-2H-isoindol-2-yxl] will interact with biological targets at an atomic level. These insights can guide experimental efforts and accelerate the discovery process.
The oxo group within the piperidine ring contributes to the compound's overall polarity and reactivity. Oxo groups are commonly found in biologically active molecules and often serve as hydrogen bond donors or acceptors. This characteristic enhances the compound's potential to interact with polar biological targets such as proteins and nucleic acids.
In summary,CAS no2301127 exemplifies how intricate molecular architectures can lead to novel pharmacological properties. Its combination of functional groups—hydroxyl, oxo, alkyne—makes it a versatile scaffold for drug discovery efforts aimed at modulating key biological pathways implicated in various diseases.
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